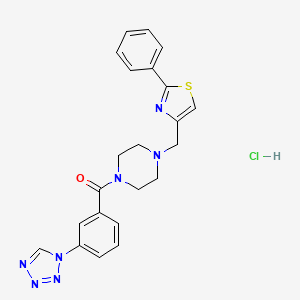

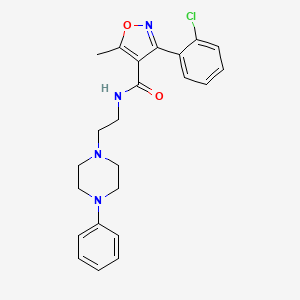

![molecular formula C27H30N4O4 B2368381 6-{[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]sulfonyl}-3-methyl-1,3-benzothiazol-2(3H)-one CAS No. 1226428-87-0](/img/structure/B2368381.png)

6-{[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]sulfonyl}-3-methyl-1,3-benzothiazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-{[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]sulfonyl}-3-methyl-1,3-benzothiazol-2(3H)-one” is a highly selective sigma-2 receptor ligand . It has been developed with an encouraging in vitro and in vivo pharmacological profile in rodents .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1 (2 H )-one, a motif found in many natural products and synthetic molecules with a diverse range of biological activities, involves cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide . Metal-catalyzed protocols such as carbonylation, carbomylation, transition metal catalyzed by C-H activation aryl amide are also used .Molecular Structure Analysis

The structural elucidation of the obtained molecule was carried out using diverse spectroscopic techniques (FT-IR, ESI-MS, 1 H NMR and 13 C NMR) that could easily identify their main spectral features (group CN, a cyano group α-hydrogen, (hetero)aromatic protons) .Chemical Reactions Analysis

The synthesis of 3,4-dihydroisoquinolin-1 (2 H )-one’s involves cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide . Metal-catalyzed protocols such as carbonylation, carbomylation, transition metal catalyzed by C-H activation aryl amide are also used .Aplicaciones Científicas De Investigación

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide

Organic Synthesis: This compound is involved in the asymmetric domino 1,6-addition/annulation reaction of 3-cyano-4-alkenyl-2H-chromen-2-ones with isatin-derived MBH carbonates . This reaction leads to the enantioselective synthesis of 3,3′-cyclopentenylspirooxindoles bearing 2H-chromen-2-ones .

Preparation of Cyano Compounds: This compound is used in the preparation of cyano compounds using alkylaluminum intermediates . It’s particularly useful as an intermediate in the synthesis of polycyclic compounds .

Continuous Flow Synthesis: This compound has been synthesized in a continuous flow microreactor system . This method offers advantages such as improved safety, scalability, and control over reaction conditions .

6-{[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]sulfonyl}-3-methyl-1,3-benzothiazol-2(3H)-one

Inhibition of Aldo-Keto Reductase AKR1C3: This compound has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . AKR1C3 is a target of interest in both breast and prostate cancer .

Computational Modeling Studies: Computational modeling studies have been conducted to understand the inhibitory preference of this compound for AKR1C3 over its isoform AKR1C2 . These studies provide insights into the development of AKR1C3 specific inhibitors .

Synthesis of Novel Propanamides: This compound has been used in the synthesis of a novel series of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl) propanamides . These propanamides were synthesized by reacting the corresponding 3-chloro-N-(aryl) propanamides with 1,2,3,4-tetrahydroisoquinoline .

Propiedades

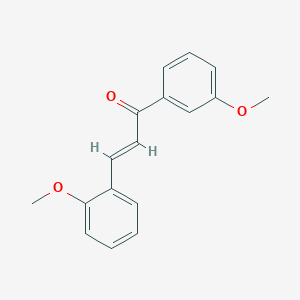

IUPAC Name |

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O4/c1-4-35-21-6-7-23-22(14-21)26(20(15-28)17-29-23)31-11-9-19(10-12-31)27(32)30-16-18-5-8-24(33-2)25(13-18)34-3/h5-8,13-14,17,19H,4,9-12,16H2,1-3H3,(H,30,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIIBNUNGANGJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-bromo-4-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2368298.png)

![N-(3-(dimethylamino)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2368302.png)

![2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide](/img/structure/B2368304.png)

![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2368305.png)

![N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2368308.png)

![2-Chloro-N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]propanamide](/img/structure/B2368315.png)

![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2368316.png)

![3,4,5-triethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2368321.png)